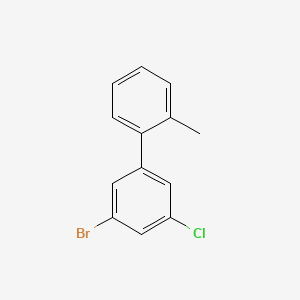
3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-5’-chloro-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-chloro-2-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions usually involve a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of 3’-Bromo-5’-chloro-2-methyl-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-5’-chloro-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products Formed:
Substituted Biphenyls: Depending on the reagents used, various substituted biphenyls can be formed.
Oxidized or Reduced Products: Products formed through oxidation or reduction reactions.
Scientific Research Applications
3’-Bromo-5’-chloro-2-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-chloro-2-methyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
2-Bromo-3’,5’-dimethyl-1,1’-biphenyl: Similar in structure but with different substituents.
3-Bromo-3’-chloro-1,1’-biphenyl: Similar but lacks the methyl group.
Uniqueness: 3’-Bromo-5’-chloro-2-methyl-1,1’-biphenyl is unique due to its specific combination of bromine, chlorine, and methyl substituents, which confer distinct chemical properties and reactivity compared to other biphenyl derivatives .
Properties
Molecular Formula |
C13H10BrCl |
|---|---|
Molecular Weight |
281.57 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H10BrCl/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,1H3 |
InChI Key |
OWHCEROCVXZGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
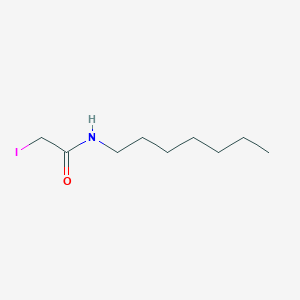
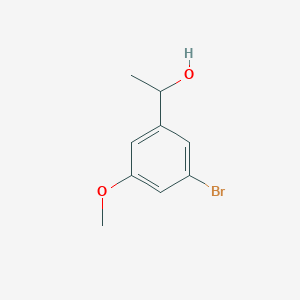

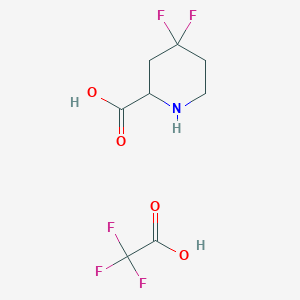
![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
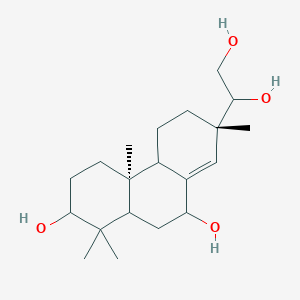
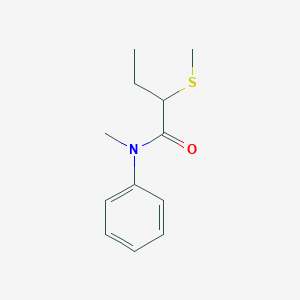

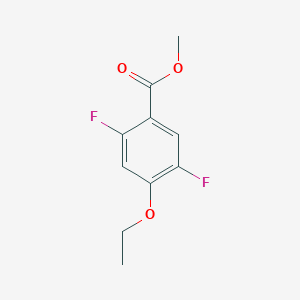

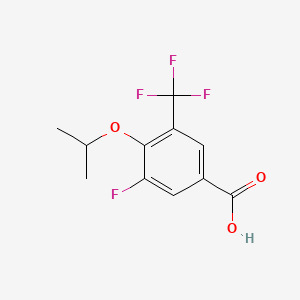
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
